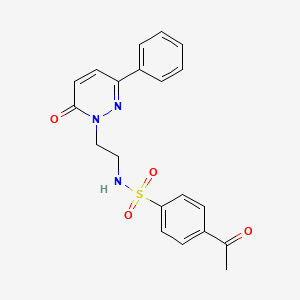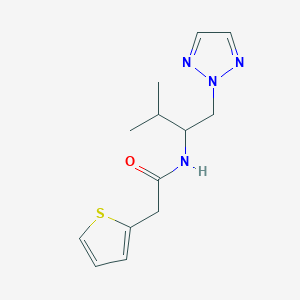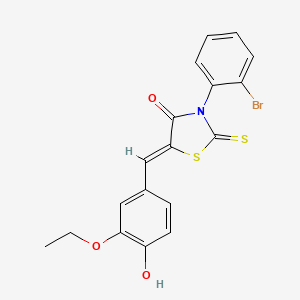
4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Cancer Research
A novel series of sulfonamide derivatives have shown promising results in cancer research. For instance, certain sulfonamide compounds have demonstrated cytotoxic activity against human cancer cell lines, such as HCT-116, HeLa, and MCF-7, with IC50 values below 100 μM. These compounds induced apoptosis in cancer cells, evidenced by changes in mitochondrial membrane potential and cell cycle arrest, and increased caspase activity, highlighting their potential as anticancer agents (Żołnowska et al., 2016). Additionally, celecoxib derivatives have been synthesized and evaluated for their anticancer properties, showing significant anti-inflammatory, analgesic, antioxidant, and anticancer activities, further supporting the therapeutic potential of sulfonamide compounds in cancer treatment (Küçükgüzel et al., 2013).
Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their inhibitory effects on various enzymes, including carbonic anhydrases and acetylcholinesterases. These enzymes are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and Alzheimer's disease. For example, benzenesulfonamide derivatives have been discovered as potent inhibitors of human carbonic anhydrase isoforms, showing effective seizure protection in animal models, indicating their potential in treating conditions like epilepsy (Mishra et al., 2017). Moreover, sulfonamides incorporating 1,3,5-triazine structural motifs have been investigated for their antioxidant and enzyme inhibitory profiles against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, suggesting their utility in managing Alzheimer's disease and pigmentation disorders (Lolak et al., 2020).
Material Science
In material science, sulfonamide compounds have been applied in the development of functional materials with enhanced properties. For example, thiazole azodyes containing sulfonamide moieties have been utilized for UV protection and antimicrobial treatment of cotton fabrics, demonstrating the compounds' potential in creating functionalized textiles with added value (Mohamed et al., 2020).
Eigenschaften
IUPAC Name |
4-acetyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-15(24)16-7-9-18(10-8-16)28(26,27)21-13-14-23-20(25)12-11-19(22-23)17-5-3-2-4-6-17/h2-12,21H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVKZOOVCFKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2935372.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2935376.png)

![2-(Chloromethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B2935381.png)

![N-(2,6-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2935384.png)
![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)


